molecular formula C18H14N2O5 B2681149 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid CAS No. 327091-28-1

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid

Katalognummer: B2681149
CAS-Nummer: 327091-28-1
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: ORZHVONLWFVLRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

327091-28-1

Molekularformel

C18H14N2O5

Molekulargewicht

338.3 g/mol

IUPAC-Name

2-[(7-methoxycarbonyl-4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-7-13-14(8-11)19-15(20-16(13)21)9-10-4-2-3-5-12(10)17(22)23/h2-8H,9H2,1H3,(H,22,23)(H,19,20,21)

InChI-Schlüssel

ORZHVONLWFVLRA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O

Kanonische SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Beschreibung

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid (molecular formula: C₁₈H₁₄N₂O₅) is a quinazolinone derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with a methoxycarbonyl group at position 7 and a benzoic acid moiety at position 2 via a methylene bridge . Its SMILES notation is COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O, and its InChIKey (ORZHVONLWFVLRA-UHFFFAOYSA-N) confirms its stereochemical uniqueness . This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-341034) for research use . Quinazolinones are known for diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibition, making this compound a candidate for further exploration .

Vorbereitungsmethoden

The synthesis of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . Industrial production methods often involve optimizing these reactions for scale-up, ensuring high yield and purity .

Analyse Chemischer Reaktionen

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Wirkmechanismus

The mechanism of action of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related quinazolinone derivatives:

Compound Core Structure Substituents Key Features Reported Activities/Synthesis
2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid 4-oxo-3,4-dihydroquinazoline - Methoxycarbonyl at C7
- Benzoic acid at C2 via methylene bridge
High polarity due to carboxylic acid; potential for hydrogen bonding Not explicitly reported; inferred antitumor potential
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate 4-oxo-3,4-dihydroquinazoline - 3-Methoxyphenyl at C3
- Thioacetate at C2
Thioether linkage enhances lipophilicity; synthesized via green chemistry Intermediate for heterocyclic bioactive compounds
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acid Benzoic acid + benzothiazole - Azo group linking benzothiazole
- Hydroxy and substituted groups at C2/C4
Azo dyes with applications in analytical chemistry and dyeing Acidity constants studied; used as disperse dyes
4l (Bis-methoxyphenyl tetrahydroquinazolinone) Tetrahydroquinazoline - Bis(4-methoxyphenyl) groups
- Dimethylpropyl chain
Bulky substituents may affect solubility; synthesized via Suzuki coupling Kinase inhibition potential (inferred from )

Key Comparison Points

Methoxycarbonyl at C7 (target) vs.

In contrast, azo-linked benzoic acids () rely on traditional diazotization and coupling, which may involve harsher conditions (e.g., sulfuric acid) .

Biological Relevance Quinazolinones with carboxylic acid or thioether groups (e.g., target and ) show promise as kinase inhibitors (Clk, Dyrk) or antimicrobial agents . The absence of azo groups in the target compound distinguishes it from ’s derivatives, which are primarily dyes or ligands .

Biologische Aktivität

2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄N₂O₅. Its structure features a quinazoline moiety linked to a benzoic acid derivative, which may contribute to its biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Antiproliferative Effects : Studies suggest that derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Activation of Proteolytic Systems : Research indicates that benzoic acid derivatives can enhance the activity of proteolytic systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human cells. This suggests potential applications in aging and neurodegenerative diseases where protein aggregation is a concern .
  • Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that certain analogs can significantly inhibit the growth of cancer cell lines such as Hep-G2 and A2058 without exhibiting cytotoxicity towards normal fibroblasts .
  • Modulation of Enzymatic Activities : Some studies have highlighted that specific derivatives can activate cathepsins B and L, which are crucial for protein degradation and turnover within cells .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzoic acid derivatives on cancer cell lines. The findings indicated that compounds structurally related to this compound exhibited significant inhibition of cell growth at concentrations as low as 5 μM, with some derivatives showing over 50% inhibition in specific assays .

Case Study 2: Enzyme Activation

In another investigation focusing on enzyme activation, it was found that certain derivatives could enhance the activity of cathepsins B and L by over 400% compared to controls. This highlights their potential as therapeutic agents targeting proteostasis mechanisms in aging and degenerative diseases .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC50 (μg/mL)
Compound AStructure AAntiproliferative>20
Compound BStructure BEnzyme Inhibition6.7
Compound CStructure CAntioxidantNot specified

Q & A

Q. What are the key synthetic routes for preparing 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic or basic conditions. For example, dihydroquinazolinone intermediates are synthesized by reacting aminobenzamide derivatives with carbonylating agents like triphosgene .
  • Step 2 : Introduction of the methoxycarbonyl group via esterification or transesterification. Methanol and thionyl chloride are commonly used to generate methyl esters .
  • Step 3 : Alkylation at the 2-position of the quinazolinone using benzyl halides or other alkylating agents. For example, coupling with methyl benzoate derivatives under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Characterization : Intermediates are validated using 1^1H NMR (e.g., δ 3.86 ppm for methoxy groups) and LC-MS. Final purity is confirmed via HPLC (>95%) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • 1^1H/13^{13}C NMR : Key signals include:
    • Methoxycarbonyl protons at δ 3.8–4.0 ppm (singlet).
    • Quinazolinone carbonyl carbons at δ 165–170 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} (C=O of carboxylic acid and ester) and ~1650 cm1^{-1} (quinazolinone C=O) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 381.1 for C18_{18}H16_{16}N2_2O5_5) .

Q. How do the functional groups (methoxycarbonyl, benzoic acid, dihydroquinazolinone) influence its reactivity?

  • Methoxycarbonyl : Electron-withdrawing effect stabilizes the quinazolinone core but is susceptible to hydrolysis under acidic/basic conditions .
  • Benzoic Acid : Enables salt formation (e.g., sodium salts for solubility) and participation in hydrogen bonding, critical for crystallinity .
  • Dihydroquinazolinone : The conjugated system allows π-π stacking interactions, while the lactam group participates in hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step in the synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the quinazolinone nitrogen .
  • Catalysts : Add catalytic KI to facilitate halide displacement in benzyl bromide intermediates .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the alkylated product .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons) and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as seen in related quinazolinone derivatives .
  • Control Experiments : Re-synthesize intermediates to rule out impurities or degradation .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like HDAC6 or dihydrofolate reductase. The benzoic acid group often anchors to zinc ions in metalloenzymes .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR : Correlate substituent effects (e.g., methoxy position) with inhibitory activity using Hammett constants .

Q. How can structure-activity relationship (SAR) studies be designed to explore its potential as a kinase inhibitor?

  • Analog Synthesis : Modify the quinazolinone substituents (e.g., replace methoxycarbonyl with cyano or amide groups) .
  • Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR) using ATPase activity assays.
  • Data Analysis : Use IC50_{50} values and molecular docking to identify critical binding residues (e.g., hinge region interactions) .

Q. What strategies mitigate stability issues (e.g., hydrolysis) during storage or biological assays?

  • pH Control : Store in neutral buffers (pH 6–7) to prevent ester hydrolysis .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .
  • Protective Groups : Temporarily protect the benzoic acid as a methyl ester during synthesis, then deprotect before assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.